Heptanol

Catalog No.
S564971
CAS No.
111-70-6
M.F
C7H16O
C7H16O
CH3(CH2)6OH
M. Wt
116.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanol

CAS Number

111-70-6

Product Name

Heptanol

IUPAC Name

heptan-1-ol

Molecular Formula

C7H16O
C7H16O
CH3(CH2)6OH

Molecular Weight

116.20 g/mol

InChI

InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3

InChI Key

BBMCTIGTTCKYKF-UHFFFAOYSA-N

SMILES

Array

solubility

Miscible with alcohol, ether
1.0 g/L of water at 18 °C; 2.85 g/L of water at 100 °C; 5.15 g/L of water at 130 °C
In water, 1,670 mg/L at 25 °C
1740 ppm (wt) at 25 °C
Slightly soluble in carbon tetrachloride; soluble in ethanol, ether
1.67 mg/mL at 25 °C
Solubility in water, g/100ml at 20Â °C: 0.1
slightly soluble in water; miscible with alcohol, ether, most fixed oils
1 ml in 2 ml 60% alcohol (in ethanol)

Synonyms

Heptyl Alcohol (8CI); 1-Hydroxyheptane; Enanthic Alcohol; Gentanol; NSC 3703; n-Heptan-1-ol; n-Heptanol; n-Heptyl Alcohol

Canonical SMILES

CCCCCCCO

The exact mass of the compound Heptanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m1.67 mg/ml at 25 °cmiscible with alcohol, ether1.0 g/l of water at 18 °c; 2.85 g/l of water at 100 °c; 5.15 g/l of water at 130 °cin water, 1,670 mg/l at 25 °c1740 ppm (wt) at 25 °cslightly soluble in carbon tetrachloride; soluble in ethanol, ether1.67 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.1slightly soluble in water; miscible with alcohol, ether, most fixed oils1 ml in 2 ml 60% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3703. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols. It belongs to the ontological category of alkyl alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Heptanol (CAS 111-70-6) is a C7 straight-chain primary fatty alcohol that occupies a critical transitional space between highly volatile short-chain alcohols and highly hydrophobic long-chain fatty alcohols [1]. Procurement teams and chemical engineers typically source 1-heptanol for its balanced physicochemical profile, featuring a boiling point of 176 °C, a melting point of -34.6 °C, and a moderate water solubility of approximately 1.63 g/L at 20 °C [2]. This specific combination of traits makes it an indispensable intermediate for synthesizing heptyl esters in the fragrance industry, a highly controlled evaporation solvent in industrial coatings, and a precision partitioning agent in biphasic extractions where both extreme hydrophilicity and extreme hydrophobicity must be avoided[REFS-1, REFS-2].

Attempting to substitute 1-heptanol with its immediate structural neighbors, 1-hexanol (C6) or 1-octanol (C8), frequently results in process failures due to sharp drop-offs in either phase stability or thermal performance [1]. Replacing 1-heptanol with 1-hexanol introduces excessive aqueous solubility (~5.9 g/L), leading to unacceptable solvent loss into the aqueous phase during biphasic extractions, as well as premature evaporation in coating formulations due to its lower boiling point (157 °C) [2]. Conversely, substituting with 1-octanol pushes the system too far into the hydrophobic and viscous regime; 1-octanol is virtually insoluble in water (~0.3 g/L) and possesses a significantly higher melting point (-15 °C), which can cause catastrophic freezing or viscosity spikes in cold-weather lubricants and low-temperature emulsions [3].

Aqueous Partitioning and Solvent Loss Control

In biphasic extraction workflows and emulsion manufacturing, solvent loss into the aqueous phase is a primary cost and purity driver. 1-Heptanol demonstrates a highly controlled water solubility of 1.63 g/L at 20 °C, which is approximately 72% lower than that of 1-hexanol (5.9 g/L)[REFS-1, REFS-2]. This intermediate partitioning behavior prevents the excessive aqueous bleed seen with C6 alcohols, while avoiding the extreme hydrophobicity of 1-octanol (0.3 g/L), ensuring optimal interaction with moderately polar target analytes [3].

Evidence DimensionWater Solubility at 20 °C
Target Compound Data1.63 g/L (1-Heptanol)
Comparator Or Baseline5.9 g/L (1-Hexanol) and 0.3 g/L (1-Octanol)
Quantified Difference~72% reduction in aqueous solubility vs. 1-hexanol
ConditionsAqueous phase, 20 °C, atmospheric pressure

Minimizes solvent loss into the aqueous phase during extractions while maintaining enough polarity to interact with target compounds that 1-octanol cannot dissolve.

Thermal Retention in Open-System Processing

For industrial coatings, resins, and high-temperature reactions, the solvent must remain in the liquid phase long enough to ensure proper leveling and reaction kinetics. 1-Heptanol offers a boiling point of 176 °C, providing a 19 °C thermal buffer over 1-hexanol (157 °C) [REFS-1, REFS-2]. This higher boiling point translates to a slower, more controlled evaporation rate, preventing the 'orange peel' effect or premature drying in coatings, without requiring the extreme heat needed to drive off 1-octanol (194 °C)[3].

Evidence DimensionBoiling Point / Thermal Stability Limit
Target Compound Data176 °C (1-Heptanol)
Comparator Or Baseline157 °C (1-Hexanol)
Quantified Difference+19 °C higher boiling point than 1-hexanol
ConditionsStandard atmospheric pressure (101.3 kPa)

Provides a prolonged working time and controlled evaporation profile critical for high-quality surface coatings and high-temperature syntheses.

Low-Temperature Fluidity and Emulsion Stability

In the formulation of cold-weather lubricants, antifreeze additives, and low-temperature emulsions, the physical state of the fatty alcohol is a hard constraint. 1-Heptanol maintains its liquid state down to a melting point of -34.6 °C, with a dynamic viscosity of 7.3 mPa·s at 20 °C [1]. In stark contrast, 1-octanol freezes at -15 °C and exhibits a higher baseline viscosity (~9.0 mPa·s) [2]. This nearly 20 °C advantage in freezing point depression makes 1-heptanol the strictly superior choice for low-temperature applications where 1-octanol would solidify and cause mechanical or phase failure.

Evidence DimensionMelting Point / Freezing Limit
Target Compound Data-34.6 °C (1-Heptanol)
Comparator Or Baseline-15.0 °C (1-Octanol)
Quantified Difference19.6 °C lower freezing point than 1-octanol
ConditionsStandard atmospheric pressure

Ensures that lubricants, emulsions, and reagents remain fluid and pumpable in cold-weather or cryogenic environments where C8 alcohols would solidify.

Biphasic Extraction of Moderately Polar Compounds

Due to its highly specific water solubility of 1.63 g/L, 1-heptanol is the optimal solvent for liquid-liquid extractions where 1-hexanol would result in unacceptable solvent loss to the aqueous phase, and 1-octanol would fail to adequately partition moderately polar targets[REFS-1, REFS-2]. It is widely procured for precision separations in pharmaceutical and botanical extraction workflows.

High-Temperature Industrial Coatings and Resins

In the manufacturing of specialty paints, coatings, and resins, 1-heptanol acts as a critical leveling agent and slow-evaporating solvent. Its 176 °C boiling point ensures that the coating remains fluid long enough to eliminate brush marks and surface defects, a process that fails when using the highly volatile 1-hexanol [2].

Cold-Weather Lubricants and Antifreeze Emulsions

For industrial lubricants and emulsions deployed in sub-zero environments, 1-heptanol is prioritized over 1-octanol. Its melting point of -34.6 °C guarantees that the formulation remains fluid and pumpable without the catastrophic freezing or viscosity spikes associated with C8 fatty alcohols [REFS-1, REFS-3].

Physical Description

Watery colorless liquid with a weak alcohol odor. Floats on water. (USCG, 1999)
Liquid
Colorless fragrant liquid; [Hawley]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid/citrus odou

Color/Form

Colorless liquid

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

116.120115130 Da

Monoisotopic Mass

116.120115130 Da

Boiling Point

349 °F at 760 mmHg (USCG, 1999)
175.8 °C at 760 mm Hg
BP: 155.6 °C at 400 mm Hg; 136.6 °C at 200 mm Hg; 119.5 °C at 100 mm Hg; ... 85.8 °C at 20 mm Hg; 74.7 °C at 10 mm Hg; 64.3 °C at 5 mm Hg; 42.4deg C at 1.0 mm Hg
175.00 to 176.00 °C. @ 760.00 mm Hg
175Â °C

Flash Point

170 °F (USCG, 1999)
76.6 °C
71 °C
70Â °C c.c.

Heavy Atom Count

8

Taste

PUNGENT, SPICY TASTE

Vapor Density

Relative vapor density (air = 1): 4.01

Density

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8219 at 20 °C/4 °C
0.82 g/cm³
Relative density of the vapour/air-mixture at 20Â °C (air = 1): 1.01
0.820-1.824

LogP

2.62 (LogP)
2.62
Log Kow = 2.62

Odor

Fragrant
FAINT, AROMATIC, FATTY

Odor Threshold

Odor Threshold Low: 0.06 [ppm]
[Hawley] Odor threshold (recognition) from CHEMINFO
Odor perception threshold is 2.0 mg/L... .

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-29 °F (USCG, 1999)
-34.6 °C
-34.1 °C
-34Â °C

UNII

8JQ5607IO5

GHS Hazard Statements

Aggregated GHS information provided by 1539 companies from 9 notifications to the ECHA C&L Inventory.;
H319 (93.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... The epicardial surface of 12 isolated-perfused canine left atria was optically mapped before and after 1-50 microM heptanol infusion. At baseline, no sustained (>30 s) AF could be induced in any of the 12 tissues. However, after 2 microM heptanol infusion, sustained AF was induced in 9 of 12 tissues (P < 0.001). Heptanol >5 microM caused loss of 1:1 capture during rapid pacing, causing no AF to be induced. ... Heptanol at 2 microM had no effect on the cellular action potential duration restitution or on the maximal velocity rate over time of the upstroke. The effects of heptanol were reversible.
... The experiments investigated the effects of heptanol on isolated Langendorff-perfused rabbit hearts. Heptanol inhibited both pressure generation and electrical conduction. These effects were completely reversible ... Low concentrations of heptanol (less than 0.3 mM) caused small but significant increases in the delay between the stimulus (delivered to the basal septum) artifact and local activation of the left ventricle, as measured from bipolar electrogram (BEG) recordings. There was a steep increase in the latency between stimulus and left-ventricular activation at concentrations of heptanol above 0.3 mM ... Heptanol decreased repolarization duration, measured from the activation recovery interval (ARI) of BEGs, and monophasic action potential duration at 70% repolarization (MAPD70). Heptanol also reduced left-ventricular developed pressure (LVDP), and the maximum rates of contraction and relaxation of the left ventricle; these effects were concentration dependent and reversible. Changes in ARIs, LVDP and the maximum rates of change of pressure lacked the steep response to 0.3 to 1.0 mM heptanol shown by the latency ... During premature stimulation protocols arrhythmias could be induced in hearts perfused with 0.1 to 0.3 mM heptanol but not at higher concentrations.
... Incubation of n-heptane with microsomal extracts resulted in formation of four isomeric n-heptanols. The relationship of the hydroxylating process to protein concentration and to the formation of the three main alcoholic products, namely 1-heptanol (111706), 2-heptanol (543497), and 3-heptanol (589822), were linear up to 1mg/4 minutes. Treatment of rats with phenobarbitol (50066) for 2 days enhanced hydroxylation and formation of 2-heptanol, 3-heptanol and 4-heptanol about 4 fold, but 1-heptanol was increased only 60 percent. In contrast, 3,4-benzpyrene depressed the formation of 1-heptanol to about 70 percent and increased the formation of 3-heptanol and 4-heptanol slightly. Carbon-monoxide inhibited formation of 1-heptanol. Similar results were obtained with metyrapone.
... Heptanol caused a significant growth inhibition of Xenopus tadpoles and the median lethal dose and mean teratogenic effect at 120 hours were 1.49 and 0.37 millimolar, respectively. The teratogenic index of 4.03 suggested that heptanol is a strong teratogen.

Vapor Pressure

0.21 [mmHg]
0.2163 mm Hg at 25 °C
Vapor pressure, Pa at 20Â °C: 15

Pictograms

Irritant

Irritant

Other CAS

111-70-6
53535-33-4

Absorption Distribution and Excretion

The dermal flux for 1-heptanol in human skin (epidermis) in vitro is 0.021 mg/sq cm/hr.

Metabolism Metabolites

1-Heptanol is primarily oxidized in the rabbit to heptanoic acid, which either undergoes further oxidation to CO2 or forms an ester glucuronide. There is also a lesser metabolic pathway using direct conjugation with glucuronic acid to form an ether glucuronide conjugate.

Wikipedia

1-Heptanol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Prepared from heptaldehyde by reduction with iron filings in dilute acetic acid. ... Other methods include reaction between pentane and ethylene oxide in presence of anhydrous aluminum bromide: I.G. Farbenind., French patent 716,604 ... and action of amyl magnesium bromide on ethylene oxide.
By reduction of enanthic aldehyde, which is a distillation product of castor oil.
From 1-hexene by oxo synthesis.
1-Heptanol is made by the oxo process by reacting hexenes with carbon monoxide ...

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1-Heptanol: ACTIVE
Heptanol: ACTIVE
Reported found in a few essential oils: hyacinth, violet leaves, Litsea zeylanica.
Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-heptanol/, and the mixtures are called "-yl alcohol /eg, heptyl alcohol/ or "iso ... yl alcohol" /eg, isoheptyl alcohol/.
/Used in/ non-alcoholic beverages 4.14 ppm; ice cream, ices, etc 5.28 ppm; candy 4.38 ppm; baked goods 11.22 ppm.
In addition to C7/C9/C11 mixtures, C7/C9 and C11 fractions also are available. In the United States, practically the whole production is processed further to phthalates or adipates, used as plasticizers.
Used as a solvent in the wet-process superphosphoric acid extraction by USS Agri-Chemicals

Analytic Laboratory Methods

CHROMATOGRAPHIC DETERMINATION OF COMPOSITION OF LOWER ALIPHATIC ALCOHOLS IN WASTE WATER. SENSITIVITY OF DETECTION WAS 10-6% USING A FLAME IONIZATION DETECTOR.

Storage Conditions

Separated from strong acids, oxidants, food and feedstuffs.

Dates

Last modified: 08-15-2023

Olfactory Detection Thresholds for Primary Aliphatic Alcohols in Mice

Ellie Williams, Adam Dewan
PMID: 32609815   DOI: 10.1093/chemse/bjaa045

Abstract

Probing the neural mechanisms that underlie each sensory system requires the presentation of perceptually appropriate stimulus concentrations. This is particularly relevant in the olfactory system as additional odorant receptors typically respond with increasing stimulus concentrations. Thus, perceptual measures of olfactory sensitivity provide an important guide for functional experiments. This study focuses on aliphatic alcohols because they are commonly used to survey neural activity in a variety of olfactory regions, probe the behavioral limits of odor discrimination, and assess odor-structure activity relationships in mice. However, despite their frequent use, a systematic study of the relative sensitivity of these odorants in mice is not available. Thus, we assayed the ability of C57BL/6J mice to detect a homologous series of primary aliphatic alcohols (1-propanol to 1-heptanol) using a head-fixed Go/No-Go operant conditioning assay combined with highly reproducible stimulus delivery. To aid in the accessibility of our data, we report the animal's threshold to each odorant according to the 1) ideal gas condition, 2) nonideal gas condition (factoring in the activity of the odorant in the solvent), and 3) the liquid dilution of the odorant in the olfactometer. Of the odorants tested, mice were most sensitive to 1-hexanol and least sensitive to 1-butanol. These updated measures of murine sensitivity will hopefully guide experimenters in choosing appropriate stimulus concentrations for experiments using these odorants.


Nutritional and physicochemical characteristics of purple sweet corn juice before and after boiling

Xuanjun Feng, Liteng Pan, Qingjun Wang, Zhengqiao Liao, Xianqiu Wang, Xuemei Zhang, Wei Guo, Erliang Hu, Jingwei Li, Jie Xu, Fengkai Wu, Yanli Lu
PMID: 32392267   DOI: 10.1371/journal.pone.0233094

Abstract

Sweet corn juice is becoming increasingly popular in China. In order to provide valuable health-related information to consumers, the nutritional and physicochemical characteristics of raw and boiled purple sweet corn juices were herein investigated. Sugars, antinutrients, total free phenols, anthocyanins, and antioxidant activity were analyzed by conventional chemical methods. The viscosity and stability of juices were determined by Ubbelohde viscosity meter and centrifugation, respectively. Boiling process could elevate viscosity, stability and sugar content, and reduce antinutrients, total free phenols, anthocyanins, and antioxidant activity in corn juice. In addition, short time boiling efficiently reduced the degradation of anthocyanins during subsequent refrigeration. The content of amino acids, vitamin B1/B2 and E were detected by High Performance Liquid Chromatography. Gas Chromatography Mass Spectrometry was used for the analysis of fatty acids and aroma compounds. Several aroma compounds not previously reported in corn were identified, including 1-heptanol, 2-methyl-2-butenal, (Z)-3-nonen-1-ol, 3-ethyl-2-methyl-1,3-hexadiene, and 2,4-bis(1,1-dimethylethyl)phenol. Interestingly, the boiling process had no apparent effect on the amino acids profile, but it caused a 45.8% loss of fatty acids in the juice by promoting the retention of fatty acids in the corn residue. These results provide detailed information that could be used for increasing consumers' knowledge of sweet corn juice, further development of sweet corn juice by food producers, and maize breeding programs.


A robust and economical pulse-chase protocol to measure the turnover of HaloTag fusion proteins

Ronald A Merrill, Jianing Song, Rikki A Kephart, Annette J Klomp, Claire E Noack, Stefan Strack
PMID: 31511325   DOI: 10.1074/jbc.RA119.010596

Abstract

The self-labeling protein HaloTag has been used extensively to determine the localization and turnover of proteins of interest at the single-cell level. To this end, halogen-substituted alkanes attached to diverse fluorophores are commercially available that allow specific, irreversible labeling of HaloTag fusion proteins; however, measurement of protein of interest half-life by pulse-chase of HaloTag ligands is not widely employed because residual unbound ligand continues to label newly synthesized HaloTag fusions even after extensive washing. Excess unlabeled HaloTag ligand can be used as a blocker of undesired labeling, but this is not economical. In this study, we screened several inexpensive, low-molecular-weight haloalkanes as blocking agents in pulse-chase labeling experiments with the cell-permeable tetramethylrhodamine HaloTag ligand. We identified 7-bromoheptanol as a high-affinity, low-toxicity HaloTag-blocking agent that permits protein turnover measurements at both the cell population (by blotting) and single-cell (by imaging) levels. We show that the HaloTag pulse-chase approach is a nontoxic alternative to inhibition of protein synthesis with cycloheximide and extend protein turnover assays to long-lived proteins.


Electromembrane extraction of verapamil and riluzole from urine and wastewater samples using a mixture of organic solvents as a supported liquid membrane: Study on electric current variations

Atyeh Rahimi, Saeed Nojavan
PMID: 30371989   DOI: 10.1002/jssc.201800741

Abstract

In this study, the application of a mixture of organic solvents as a supported liquid membrane for improving the efficiency of the electromembrane extraction procedure was investigated. The extraction process was followed by high-performance liquid chromatography analysis of two model drugs (verapamil and riluzole). In this research, four organic solvents, including 1-heptanol, 1-octanol, 2-nitrophenyl octyl ether, and 2-ethyl hexanol, were selected as model solvents and different binary mixtures (v/v 2:1, 1:1 and 1:2) were used as the supported liquid membrane. The mixture of 2-ethyl hexanol and 1-otanol (v/v, 2:1) improved the extraction efficiency of model drugs by 1.5 to 12 times. It was found that extraction efficiency is greatly influenced by the level of electric current. In this study, for various mixtures of organic solvents, the electric current fluctuated between 50 and 2500 μA, and the highest extraction efficiencies were obtained with low and stable electric currents. Finally, the optimized extraction condition was validated and applied for the determination of model drugs in urine and wastewater samples.


Moderate but not severe hypothermia causes pro-arrhythmic changes in cardiac electrophysiology

Erik S Dietrichs, Karen McGlynn, Andrew Allan, Adam Connolly, Martin Bishop, Francis Burton, Sarah Kettlewell, Rachel Myles, Torkjel Tveita, Godfrey L Smith
PMID: 32031595   DOI: 10.1093/cvr/cvz309

Abstract

Treatment of arrhythmias evoked by hypothermia/rewarming remains challenging, and the underlying mechanisms are unclear. This in vitro experimental study assessed cardiac electrophysiology in isolated rabbit hearts at temperatures occurring in therapeutic and accidental hypothermia.
Detailed ECG, surface electrogram, and panoramic optical mapping were performed in isolated rabbit hearts cooled to moderate (31°C) and severe (17°C) hypothermia. Ventricular activation was unchanged at 31°C while action potential duration (APD) was significantly prolonged (176.9 ± 4.2 ms vs. 241.0 ± 2.9 ms, P < 0.05), as was ventricular repolarization. At 17°C, there were proportionally similar delays in both activation and repolarization. These changes were reflected in the QRS and QT intervals of ECG recordings. Ventricular fibrillation threshold was significantly reduced at 31°C (16.3 ± 3.1 vs. 35 ± 3.5 mA, P < 0.05) but increased at 17°C (64.2 ± 9.9, P < 0.05). At 31°C, transverse conduction was relatively unchanged by cooling compared to longitudinal conduction, but at 17°C both transverse and longitudinal conduction were proportionately reduced to a similar extent. The gap junction uncoupler heptanol had a larger relative effect on transverse than longitudinal conduction and was able to restore the transverse/longitudinal conduction ratio, returning ventricular fibrillation threshold to baseline values (16.3 ± 3.1 vs. 36.3 ± 4.3 mA, P < 0.05) at 31°C. Rewarming to 37°C restored the majority of the electrophysiological parameters.
Moderate hypothermia does not significantly change ventricular conduction time but prolongs repolarization and is pro-arrhythmic. Further cooling to severe hypothermia causes parallel changes in ventricular activation and repolarization, changes which are anti-arrhythmic. Therefore, relative changes in QRS and QT intervals (QR/QTc) emerge as an ECG-biomarker of pro-arrhythmic activity. Risk for ventricular fibrillation appears to be linked to the relatively low temperature sensitivity of ventricular transmural conduction, a conclusion supported by the anti-arrhythmic effect of heptanol at 31°C.


Gap junction mediated signaling between satellite glia and neurons in trigeminal ganglia

David C Spray, Rodolfo Iglesias, Nathanael Shraer, Sylvia O Suadicani, Vitali Belzer, Regina Hanstein, Menachem Hanani
PMID: 30715764   DOI: 10.1002/glia.23554

Abstract

Peripheral sensory ganglia contain the somata of neurons mediating mechanical, thermal, and painful sensations from somatic, visceral, and oro-facial organs. Each neuronal cell body is closely surrounded by satellite glial cells (SGCs) that have properties and functions similar to those of central astrocytes, including expression of gap junction proteins and functional dye coupling. As shown in other pain models, after systemic pain induction by intra-peritoneal injection of lipopolysaccharide, dye coupling among SGCs in intact trigeminal ganglion was enhanced. Moreover, neuron-neuron and neuron-SGC coupling was also detected. To verify the presence of gap junction-mediated coupling between SGCs and sensory neurons, we performed dual whole cell patch clamp recordings from both freshly isolated and short term cultured cell pairs dissociated from mouse trigeminal ganglia. Bidirectional gap junction mediated electrical responses were frequently recorded between SGCs, between neurons and between neurons and SGCs. Polarization of SGC altered neuronal excitability, providing evidence that gap junction-mediated interactions between neurons and glia within sensory ganglia may contribute to integration of peripheral sensory responses, and to the modulation and coordinaton of neuronal activity.


Involvement of sphingosine-1-phosphate receptors 2/3 in IR-induced sudden cardiac death

Xiaojia Zhang, Deqing Chen, Jiaqi Wang, Jinding Liu, Hualin Guo, Gengqian Zhang
PMID: 30604190   DOI: 10.1007/s00380-018-01323-8

Abstract

It has been demonstrated that S1P receptors affect heart ischaemia-reperfusion (IR) induced injury. However, whether S1P receptors affect IR-induced cardiac death has not been investigated. The aim of this paper is to demonstrate the role of S1P receptors in IR-induced cardiac death. Healthy adult male Sprague-Dawley rats were assigned to the following groups: non-operation control group, sham operation group, IR group, IR group pretreated with DMSO, IR group pretreated with S1P3 agonist, IR group pretreated with an antagonist of S1P3, IR group pretreated with S1P2 and S1P3 antagonists, IR group pretreated with heptanol and antagonists of S1P2/3, and IR group pretreated with Gap26 and antagonists of S1P2/3 (heptanol acts as a Cx43 uncoupler and the mimic peptide Gap26 as Cx43 blocker). The groups with S1P2 or S1P3 agonist application before reperfusion were used to assess whether these can be used for therapy of IR. The haemodynamics, electrocardiograms (ECG), infarction area, and mortality rates were recorded. Immunohistological connexin 43 (Cx43) expression in the heart was detected in each group. Blocking S1P2/3 receptors with specific antagonists resulted in an increment of IR-induced mortality, increased infarction size, redistribution of Cx43 expression, as well as affecting the heart function. The infarction size, heart function, and mortality were totally or partially restored in the S1P2, S1P3 agonist-pretreated IR group, and the heptanol/Gap26-treated S1P2/3-blocked IR group. The S1P receptor S1P2/3 and Cx43 are involved in the IR-induced cardiac death.


Bioactive Male-Produced Volatiles from Anastrepha obliqua and their Role in Attraction of Conspecific Females

Nathaly C De Aquino, Luana L Ferreira, Raphael Tavares, Claudinete S Silva, Adriana Mendonça, Iara Sordi Joachim-Bravo, Paulo Milet-Pinheiro, Daniela Navarro, Fabiane C De Abreu Galdino, Ruth R Do Nascimento
PMID: 33475941   DOI: 10.1007/s10886-021-01248-z

Abstract

The study of insect semiochemicals, especially pheromones, is of fundamental importance for the development of strategies for controlling agricultural pests. In this study, volatile compounds involved in the communication between males and females of the fruit fly, Anastrepha obliqua (Diptera: Tephritidae), for mating purposes were characterized to develop attractant formulations for females of this species. Extracts containing volatile compounds released by males of A. obliqua were obtained by the dynamic headspace technique and analyzed by gas chromatography coupled with an electroantennographic detector (GC-EAD) and gas chromatography coupled with mass spectrometry (GC-MS). Twenty-one volatile compounds were identified in the aeration extracts of males. Five of them caused EAD responses from the antennae of females: 1-heptanol, linalool, (Z)-3-nonen-1-ol, (E,Z)-3,6-nonadien-1-ol, and (Z,E)-α-farnesene. Six synthetic mixtures of these compounds, including the five-component blend and all possible four-component blends, were formulated in a biopolymer and used in behavioral bioassays conducted in the laboratory arena with conspecific virgin females. One blend of 1-heptanol, linalool, (Z)-3-nonen-1-ol, and (Z,E)-α-farnesene attracted more females than the collection of volatiles from virgin males used as control. The other mixtures were as attractive to A. obliqua females as the control treatment. This study indicates potential for use of these compounds in monitoring and control strategies for this pest.


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